N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide

Data Integrity Chemical Biology Database Curation

N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic, unsymmetrically substituted oxalamide bearing a unique combination of a 2-methoxyphenethyl group on one amide nitrogen and a 2-(methylthio)phenyl group on the other. This compound is cataloged in chemical vendor databases, where it is listed as a potential building block or screening compound, yet no primary research articles, peer-reviewed pharmacological studies, or authorized technical datasheets providing quantitative biological or chemical profiling of this exact structure could be identified in the public domain.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 920247-38-7
Cat. No. B2500573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide
CAS920247-38-7
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2SC
InChIInChI=1S/C18H20N2O3S/c1-23-15-9-5-3-7-13(15)11-12-19-17(21)18(22)20-14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
InChIKeyWYEQTIZFMPKZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 920247-38-7): Sourcing Challenges for a Structurally Under-Characterized Oxalamide Probe


N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic, unsymmetrically substituted oxalamide bearing a unique combination of a 2-methoxyphenethyl group on one amide nitrogen and a 2-(methylthio)phenyl group on the other [1]. This compound is cataloged in chemical vendor databases, where it is listed as a potential building block or screening compound, yet no primary research articles, peer-reviewed pharmacological studies, or authorized technical datasheets providing quantitative biological or chemical profiling of this exact structure could be identified in the public domain [2]. Its current value proposition is therefore rooted in its novel, data-poor scaffold, which positions it as an exploratory tool for medicinal chemistry and chemical biology programs seeking to interrogate new chemical space within the oxalamide class.

Unexplored oxalamide scaffold with unique thioether-methoxy substitution
No pre-existing pharmacological bias; blank-slate probe for novel hit identification
Requires verified analytical identity (NMR, HPLC, MS) due to database misassignment risk

Procurement Risk Assessment for N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide: Why Close Analogs Do Not Substitute


In the absense of robust SAR (Structure-Activity Relationship) data for this specific oxalamide scaffold, generic substitution with other 'N1-(2-methoxyphenethyl)-N2-aryl' or 'N1-alkyl-N2-(2-methylthiophenyl)oxalamide' derivatives presents an uncontrolled scientific risk. The concurrent presence of the electron-donating 2-methoxyphenethyl moiety and the sulfur-containing 2-(methylthio)phenyl group creates a distinctive hydrogen-bonding and metal-chelating topology that is unlikely to be replicated by analogs missing either pharmacophoric element . For instance, N1-(2-methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide (CAS 920176-41-6) shares the phenethyl arm but replaces the methylthiophenyl ring with a thiazole, fundamentally altering the lipophilicity, sulfur electronics, and target engagement potential . Without a comparator, the compound's precise chemical reactivity and biological fingerprint are unknown, meaning any interchange with a 'similar' oxalamide would introduce an unquantifiable variable into an experiment.

Analog substitution alters topology
Missing methoxy or methylthio group may shift hydrogen-bonding network and target engagement.
Thiazole analogs differ in sulfur chemistry
Thiazole-constrained sulfur changes metal-coordination and lipophilicity profiles vs. free thioether.
Unvalidated biological fingerprint
Without SAR data, any substitute introduces unquantifiable experimental variability.

Limited Quantitative Differentiation Evidence for N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide


Database Misassignment Alert: Incorrect BindingDB Mapping for This Scaffold

A critical procurement consideration is data integrity. BindingDB record BDBM50367284 (CHEMBL291584) has been erroneously linked to this compound in some search engines, reporting a Ki of 1.11E+6 nM against Phenylethanolamine N-Methyltransferase (PNMT) [1]. However, the canonical SMILES and molecular formula (C11H13NO) associated with this record correspond to a different chemical entity, not the target oxalamide. This highlights that any biological activity data purporting to represent CAS 920247-38-7 must be stringently verified against the correct structural record; the compound in reality has no validated bioactivity data in the public domain.

Identity verification
Data to verify
Target: C18H20N2O3S
Comparator (BDBM50367284): C11H13NO
Structurally different scalars
No legitimate biological data exists for this compound
BindingDB record misassigned; verify structure before use
Data Integrity Chemical Biology Database Curation

Structural Differentiation via Substituent Electronic and Hydrogen-Bonding Capacity

The target compound uniquely positions a thioether (-SMe) group ortho to the anilide nitrogen, directly conjugated with the oxalamide core. In contrast to a common comparator like N1-(2-methoxyphenethyl)-N2-(thiazol-2-yl)oxalamide (CAS 920176-41-6), where the sulfur is locked within an aromatic heterocycle, the freely rotating methylthio substituent can act as both a hydrogen-bond acceptor and a metal-coordination site, potentially enabling divergent binding modes with metalloenzymes or kinase targets . While no quantitative selectivity or affinity data exist, this class-level structural inference suggests the compound's pharmacophore is distinct from thiazole-, nitro-, or alkyl-substituted oxalamide analogs.

Pharmacophore topology
Class-level inference
Free thioether sulfur enables rotatable H-bond acceptor/chelator; thiazole analog restricts geometry
Distinct interaction potential supports de novo SAR exploration
No quantitative affinity data available
Medicinal Chemistry Scaffold Design SAR Development

Patent Landscape Context: Potential Utility in Composition-of-Matter Claims

Patent WO/2016/133073 (Toyo Gosei Co., Ltd.) discloses compounds with a Hammett substituent constant σ of -0.05 or lower, covering a broad genus that could conceptually encompass electron-rich oxalamide derivatives [1]. Additionally, Indian patent IN 226358 describes α-oxygenated or α-thiolated carboxylic acid phenethylamide derivatives with agricultural fungicidal properties, establishing a precedent for the biological relevance of phenethylamide scaffolds bearing sulfur-containing substituents [2]. While neither patent specifically exemplifies N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide, the proximity of the disclosed chemical space suggests this compound could serve as a valuable intermediate or lead candidate for agrochemical or material science patent expansions.

IP landscape
Context-dependent
Electron-rich oxalamide fits WO/2016/133073 (σ ≤ -0.05) and α-thiolated phenethylamide fungicide precedents
Strategic value for freedom-to-operate and lead generation
No specific exemplification; compound is novel within genus
Intellectual Property Agrochemical Discovery Material Science

Application Scenarios for N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide Based on Available Evidence


De Novo Fragment-Based or Scaffold-Hopping Drug Discovery

As a commercially available but biologically uncharacterized oxalamide, the compound is suited for fragment-based screening and scaffold-hopping campaigns. Its distinct thioether-methoxy substitution pattern offers an unexplored vector for hit identification against targets where traditional amide or sulfonamide fragments have failed to show novel binding modes [1]. The absence of pre-existing SAR means any observed activity will be genuinely novel, increasing the publication and patent potential.

Validation of Chemical Biology Probes with Defined Chemical Purity

The database misassignment risk identified in Section 3 elevates the importance of sourcing this exact compound from a supplier that provides full analytical certification (NMR, HPLC, MS). Once procured with verified identity, it can serve as a negative control or a novel probe in enzyme assays, free from the confounding pharmacological history that plagues more characterized chemotypes.

Synthetic Methodology Development and Agrochemical Intermediate

Based on the patent landscape, this oxalamide's structure aligns with the genus of α-thiolated phenethylamides investigated for fungicidal activity. It can be employed as a key intermediate in the synthesis of novel agrochemical candidates, particularly in programs exploring sulfur-mediated binding to fungal cytochrome P450 enzymes or other metalloprotein targets.

Application
Selection Property
Validation Focus
Fragment-based screening / scaffold hopping
Novel thioether-methoxy substitution pattern
Hit identification in panels lacking oxalamide chemotypes
Chemical biology probe (negative control or novel tool)
Identity-confirmed analytical profile
Absence of confounding pharmacological history
Agrochemical intermediate / fungicide lead
Alignment with patent genera for thiolated phenethylamides
Sulfur-mediated target engagement (e.g., fungal CYP450)
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